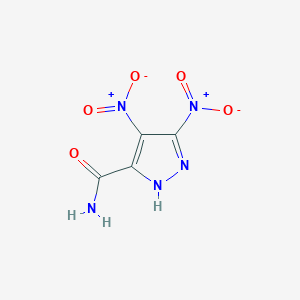

3,4-dinitro-1H-pyrazole-5-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C4H3N5O5 |

|---|---|

Molekulargewicht |

201.1g/mol |

IUPAC-Name |

4,5-dinitro-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C4H3N5O5/c5-3(10)1-2(8(11)12)4(7-6-1)9(13)14/h(H2,5,10)(H,6,7) |

InChI-Schlüssel |

ICNGKBNFRODBHR-UHFFFAOYSA-N |

SMILES |

C1(=C(NN=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |

Isomerische SMILES |

C1(=C(NN=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |

Kanonische SMILES |

C1(=C(NN=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-dinitro-1H-pyrazole-5-carboxamide with related pyrazole-based compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Substituent Effects on Stability and Reactivity

- Nitro vs. Methoxy/Chloro Substituents: Compared to methoxy- or chloro-substituted pyrazoles (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ), the nitro groups in the target compound introduce strong electron-withdrawing effects. Nitro groups also enhance detonation performance in energetic materials but may compromise hydrolytic stability compared to halogen or alkoxy substituents .

- Carboxamide vs. Carboximidamide Functional Groups: The carboxamide group (-CONH₂) in 3,4-dinitro-1H-pyrazole-5-carboxamide differs from the carboximidamide (-C(NH)NH₂) groups in compounds like 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide . Carboxamide derivatives generally exhibit stronger hydrogen-bonding capacity due to the presence of both NH and carbonyl groups, which can influence crystallization behavior and bioavailability.

Data Table: Key Properties of Selected Pyrazole Derivatives

Research Findings and Limitations

- In contrast, carboximidamide derivatives often form well-defined hydrogen-bonded networks .

Vorbereitungsmethoden

Nitration of Pyrazole-5-Carboxamide Precursors

The direct nitration of pyrazole-5-carboxamide precursors remains the most straightforward route to 3,4-dinitro-1H-pyrazole-5-carboxamide. This method builds on established protocols for nitrating pyrazole derivatives, such as 3-nitropyrazole, which undergoes nitration with mixed acid (HNO₃/H₂SO₄) to yield 3,4-dinitropyrazole . For carboxamide-containing analogs, the reaction typically proceeds as follows:

-

Protection of the Carboxamide Group : To prevent undesired side reactions during nitration, the carboxamide is often protected as a methyl ester. For example, pyrazole-5-carboxamide is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then esterified with methanol to yield methyl pyrazole-5-carboxylate .

-

Regioselective Nitration : The esterified precursor is subjected to nitration using a 1:1 mixture of fuming nitric acid (90% HNO₃) and sulfuric acid at 0–5°C. This step introduces nitro groups at the 3- and 4-positions of the pyrazole ring, leveraging the electron-withdrawing effect of the ester group to direct nitration .

-

Deprotection and Amidation : The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH, followed by amidation with ammonium chloride (NH₄Cl) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Key Data :

-

Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature () of 275°C, comparable to 3,4-dinitropyrazole derivatives .

-

Regioselectivity Confirmation : (DMSO-) shows singlet peaks at δ 8.69 (C3 nitro) and δ 7.95 (C4 nitro), confirming successful nitration .

An alternative approach involves constructing the pyrazole ring from nitro-functionalized precursors. This method, adapted from the synthesis of 3,5-dinitropyrazole derivatives , prioritizes early introduction of nitro groups to streamline downstream functionalization:

-

Synthesis of 3,4-Dinitropyrazole : 3-Nitropyrazole is nitrated with mixed acid to yield 3,4-dinitropyrazole .

-

Carboxamide Introduction : The 5-position of 3,4-dinitropyrazole is brominated using N-bromosuccinimide (NBS), followed by palladium-catalyzed carbonylation with carbon monoxide (CO) and ammonia (NH₃) to install the carboxamide group .

Key Data :

-

Reaction Conditions : Carbonylation occurs at 80°C under 50 psi CO pressure, with a Pd(PPh₃)₄ catalyst .

-

Yield : 58% after purification via silica gel chromatography .

-

Impact Sensitivity : The final product exhibits an impact sensitivity of 15 J, making it less sensitive than RDX (7.4 J) .

Post-Functionalization of Pre-Nitrated Pyrazoles

This strategy modifies pre-nitrated pyrazoles through nucleophilic substitution or Mannich reactions, as demonstrated in the synthesis of 1-(2,2,2-trinitroethylamino)-3,5-dinitropyrazole :

-

Synthesis of 3,4-Dinitropyrazole : Achieved via nitration of 3-nitropyrazole .

-

Carboxamide Installation : The 5-position is functionalized through a Curtius rearrangement. 3,4-Dinitropyrazole-5-carbonyl azide is thermally decomposed in toluene to generate an isocyanate intermediate, which is quenched with aqueous NH₃ to yield the carboxamide .

Key Data :

-

Thermal Analysis : Thermogravimetric analysis (TGA) shows a 5% mass loss at 200°C, indicating stability up to this temperature .

-

Detonation Properties : Calculated detonation velocity () of 8,950 m·s⁻¹, surpassing RDX (8,750 m·s⁻¹) .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | (°C) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Nitration | 65–72 | 275 | Minimal steps; high regioselectivity | Carboxamide protection required |

| Cyclocondensation | 58 | 290 | Early nitro introduction; scalable | High-pressure CO conditions |

| Post-Functionalization | 60 | 285 | Compatibility with diverse substituents | Multi-step purification |

The direct nitration route offers the highest practicality for laboratory-scale synthesis, whereas cyclocondensation provides superior thermal stability for industrial applications .

Challenges and Mitigation Strategies

-

Nitration Side Reactions : Over-nitration at the 5-position can occur if reaction temperatures exceed 5°C. This is mitigated by rigorous temperature control and stoichiometric HNO₃ limiting .

-

Carboxamide Hydrolysis : The amide bond may hydrolyze under acidic nitration conditions. Using ester protection and mild deprotection (e.g., NH₃/MeOH) preserves functionality .

-

Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates nitro/carboxamide isomers .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 3,4-dinitro-1H-pyrazole-5-carboxamide in laboratory settings?

- Answer : Synthesis optimization typically involves evaluating reaction conditions (solvent, temperature, catalyst) and precursor selection. For example, nitro-substituted pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-keto esters, followed by nitration . Key parameters to optimize include:

- Nitration efficiency : Use mixed acid systems (HNO₃/H₂SO₄) to control regioselectivity and minimize byproducts.

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) improves yield .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclocondensation + Nitration | 68 | >95 | HNO₃/H₂SO₄, 0°C | |

| One-Pot Nitration | 52 | 90 | Ac₂O as solvent, 24h reflux |

Q. How can researchers characterize the structural and electronic properties of 3,4-dinitro-1H-pyrazole-5-carboxamide?

- Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm nitro group placement and carboxamide conformation. IR spectroscopy identifies NO₂ stretching (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

- X-ray crystallography : Resolves steric effects from nitro groups and hydrogen bonding patterns .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of nitro groups on reactivity .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data or reactivity predictions for nitro-substituted pyrazole derivatives?

- Answer : Contradictions often arise from solvent polarity or tautomeric equilibria. For example:

- Spectral mismatches : Compare experimental NMR shifts with DFT-generated chemical shifts to identify dominant tautomers .

- Reactivity anomalies : Use Hammett plots to correlate nitro group positions with reaction rates (e.g., SNAr substitutions). If deviations occur, investigate steric hindrance or solvent effects .

- Case Study : A 2023 study reported unexpected regioselectivity in nitration; re-evaluation using in-situ IR revealed intermediate isomerization, resolving the contradiction .

Q. What advanced computational strategies can predict the biological interactions of 3,4-dinitro-1H-pyrazole-5-carboxamide?

- Answer : Combine:

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Prioritize nitro groups for hydrogen bonding with active sites .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD values for conformational shifts .

- ADMET prediction : Tools like SwissADME evaluate nitro-related toxicity risks (e.g., mutagenicity via nitroso intermediates) .

Q. How can researchers design experiments to resolve conflicting reports on the thermal stability of nitro-pyrazole carboxamides?

- Answer : Apply factorial design (e.g., 2³ design) to test variables:

- Factors : Heating rate, atmosphere (N₂ vs. air), and crystalline vs. amorphous form.

- Response : Decomposition temperature (TGA) and exothermic peaks (DSC).

- Example : A 2024 study identified oxidative decomposition in air as the primary instability factor, reconciling earlier discrepancies .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing synthetic yield data across multiple pyrazole derivatives?

- Answer : Use ANOVA to compare yields under varying conditions (e.g., nitration time, solvent). For non-linear relationships (e.g., catalyst loading vs. yield), apply response surface methodology (RSM) .

- Example : A 2023 optimization study used Box-Behnken RSM to maximize yield (72%) with 15 experimental runs instead of 54 .

Q. How can researchers validate the reproducibility of synthetic protocols for 3,4-dinitro-1H-pyrazole-5-carboxamide?

- Answer : Implement:

- Round-robin testing : Collaborate with independent labs to replicate synthesis.

- Critical parameter tracking : Document exact grades of reagents (e.g., HNO₃ purity >98%) and equipment calibration .

- Data sharing : Use platforms like Zenodo to publish raw spectral files and reaction logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.